4-Methoxyadamantane-1-carboxylic acid
Description
4-Methoxyadamantane-1-carboxylic acid is a derivative of the adamantane scaffold, a highly stable tricyclic hydrocarbon. This compound features a methoxy group (-OCH₃) at the 4-position and a carboxylic acid (-COOH) group at the 1-position of the adamantane framework. The compound is listed in building block catalogues with a purity of 90%, suggesting its utility in organic synthesis and pharmaceutical research .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-10-8-2-7-3-9(10)6-12(4-7,5-8)11(13)14/h7-10H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVHOAHKDMBIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3CC1CC(C3)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantane with methoxy-substituted carboxylic acids under specific conditions . For instance, the reaction between adamantane and 4-methoxycinnamic acid in the presence of copper-containing catalysts leads to decarboxylation followed by alkenylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. general methods for preparing carboxylic acids, such as the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles, and carboxylation of Grignard reagents, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and various substituted derivatives .
Scientific Research Applications
Synthesis Overview
The general synthetic route includes:
- Starting Material : Adamantane-1-carboxylic acid.
- Reagents : Methanol (for esterification), thionyl chloride (for activation), and various bases for neutralization.
- Reaction Conditions : Refluxing conditions in an inert atmosphere to prevent oxidation.
Research indicates that 4-methoxyadamantane-1-carboxylic acid exhibits promising biological activities, particularly as an antibacterial and antiviral agent. Its derivatives have been studied for their potential to inhibit bacterial growth and viral replication.
Antibacterial Activity
One notable application is in the synthesis of adamantyl penicillins, where this compound is used as a precursor. These compounds have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis.
Antiviral Activity
Studies have demonstrated that derivatives of this compound possess antiviral properties, particularly against viruses such as Vaccinia. The mechanism involves interference with viral replication processes.
Case Study 1: Synthesis of Adamantyl Penicillins
Research published in patent literature outlines a method for synthesizing 3-substituted adamantyl-(1)-penicillins using this compound. The process involves:
- Reacting the carboxylic acid with thionyl chloride to form an activated derivative.
- Coupling with 6-amino-penicillanic acid under controlled pH conditions to minimize side reactions.
The resulting compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with yields exceeding 80% purity .
Case Study 2: Antiviral Screening
A recent study evaluated the antiviral efficacy of various derivatives of this compound against the Vaccinia virus. Compounds were screened for cytotoxicity and selectivity index (SI). Notably, certain derivatives exhibited low cytotoxicity while maintaining high antiviral activity, indicating their potential as therapeutic agents .
| Compound Name | Activity Type | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| 3-Amino-adamantyl-(1)-penicillin | Antibacterial | Staphylococcus aureus | 0.5 | >200 |
| This compound | Antiviral | Vaccinia virus | 0.35 | >300 |
Mechanism of Action
The mechanism of action of 4-Methoxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The exact pathways and targets are still under investigation, but its adamantane core provides a stable framework for these interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-Methoxyadamantane-1-carboxylic acid with two structurally related adamantane derivatives:
Key Observations
Structural Differences: this compound and 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid share a carboxylic acid group but differ in substituents (methoxy vs. hydroxyphenyl). Methyl 4-oxoadamantane-1-carboxylate replaces the carboxylic acid with an ester and introduces a ketone at the 4-position. The ester group reduces polarity compared to carboxylic acids, while the ketone may alter conformational stability .
Physicochemical Properties :
- The reported molecular weight of 309.39 for this compound is unusually high for adamantane derivatives. This could stem from the inclusion of sulfur (S) in the formula, which warrants further verification .
- The ester derivative (Methyl 4-oxoadamantane-1-carboxylate) has a significantly lower molecular weight (208.25) and melting point (53–54°C), reflecting reduced intermolecular hydrogen bonding due to the ester group .
Hazard Profiles: 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid poses acute oral toxicity (H302) and skin irritation risks (H315), necessitating stringent handling protocols . No explicit hazards are documented for the other compounds, though carboxylic acids generally require precautions due to corrosivity.
Applications :
- The methoxy and hydroxyphenyl variants are utilized in chemical manufacturing, while the methyl ester is employed as a specialty reagent, likely in esterification or ketone-related reactions .
Research Implications and Limitations
- Further spectroscopic analysis (e.g., NMR, mass spectrometry) is recommended to confirm its structure .
- Comparative solubility, stability, and reactivity studies across these derivatives are scarce in the provided evidence. Future work should explore how substituent electronic effects (e.g., electron-donating methoxy vs. electron-withdrawing ketone) influence acid dissociation constants (pKa) and synthetic utility.
Biological Activity
4-Methoxyadamantane-1-carboxylic acid is a derivative of the adamantane family, known for its unique cage-like structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including viral infections, cancer, and neurodegenerative disorders. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Synthesis
The synthesis of this compound typically involves the modification of adamantane derivatives through carboxylation and methoxylation processes. Various synthetic routes have been explored to optimize yield and purity, including the use of hydrazones and other functional groups that enhance biological activity.
Antiviral Activity
Adamantane derivatives have historically shown antiviral properties, particularly against influenza viruses. The mechanism often involves the inhibition of the M2 ion channel, which is crucial for viral replication. Studies have indicated that this compound exhibits similar antiviral effects, potentially through enhanced binding affinity to viral proteins.
Antibacterial Activity
Research has demonstrated that adamantane derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with adamantyl moieties have shown significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship suggests that modifications like the methoxy group can enhance lipophilicity and membrane penetration, contributing to increased antibacterial efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that this compound can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating significant potency at micromolar concentrations .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Membrane Interaction: Its lipophilic nature allows it to integrate into lipid membranes, disrupting cellular processes.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
